3-Methyl-4-(piperidin-1-yl)phenylboronic acid pinacol ester
Overview
Description
3-Methyl-4-(piperidin-1-yl)phenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds .
Mechanism of Action
Target of Action
It’s known that pinacol boronic esters are highly valuable building blocks in organic synthesis .
Mode of Action
This process involves a radical approach . The compound’s interaction with its targets results in changes that allow for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Biochemical Pathways
The compound plays a significant role in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling . This reaction is a key step in many organic synthesis pathways, leading to the formation of carbon-carbon bonds .
Pharmacokinetics
It’s known that the stability of boronic esters, including pinacol boronic esters, poses challenges for their removal at the end of a sequence if required .
Result of Action
The compound’s action results in the formal anti-Markovnikov alkene hydromethylation . This transformation has been applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(piperidin-1-yl)phenylboronic acid pinacol ester typically involves the reaction of 3-Methyl-4-(piperidin-1-yl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. The process includes the preparation of the boronic acid intermediate followed by esterification with pinacol. The reaction conditions are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(piperidin-1-yl)phenylboronic acid pinacol ester undergoes various types of reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alkane.
Substitution: The boronic ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and bases.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Alkane derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-Methyl-4-(piperidin-1-yl)phenylboronic acid pinacol ester is used in a wide range of scientific research applications:
Biology: Used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Plays a role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the piperidinyl group.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring instead of the piperidine ring
Uniqueness
3-Methyl-4-(piperidin-1-yl)phenylboronic acid pinacol ester is unique due to the presence of the piperidinyl group, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules .
Properties
IUPAC Name |
1-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO2/c1-14-13-15(19-21-17(2,3)18(4,5)22-19)9-10-16(14)20-11-7-6-8-12-20/h9-10,13H,6-8,11-12H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATUHVLQZIQRGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701141959 | |
Record name | 1-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701141959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1366131-49-8 | |
Record name | 1-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1366131-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701141959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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